molecular formula C8H4F4N2 B1408457 2-Fluoro-5-(trifluoromethyl)pyridine-3-acetonitrile CAS No. 1227600-17-0

2-Fluoro-5-(trifluoromethyl)pyridine-3-acetonitrile

Cat. No.: B1408457
CAS No.: 1227600-17-0
M. Wt: 204.12 g/mol
InChI Key: XSXZWVMTJDJQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(trifluoromethyl)pyridine-3-acetonitrile is a fluorinated organic compound that belongs to the class of pyridines This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to the pyridine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trifluoromethyl)pyridine-3-acetonitrile typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under controlled conditions . The reaction is usually carried out in the presence of a base like potassium carbonate and a solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like distillation and crystallization to ensure high purity and quality .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Properties

IUPAC Name

2-[2-fluoro-5-(trifluoromethyl)pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2/c9-7-5(1-2-13)3-6(4-14-7)8(10,11)12/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXZWVMTJDJQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CC#N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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